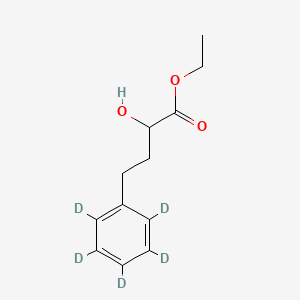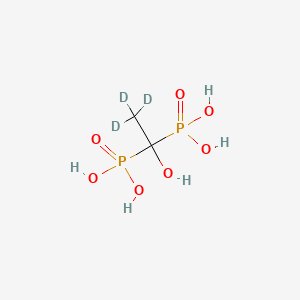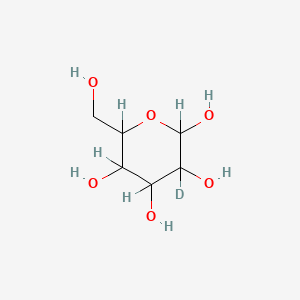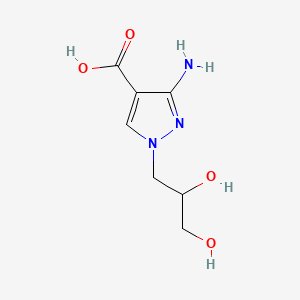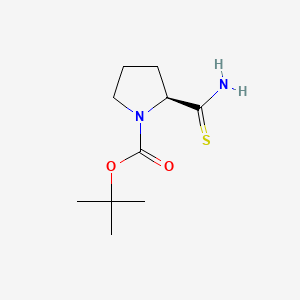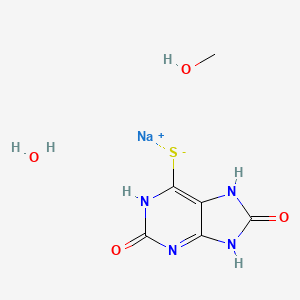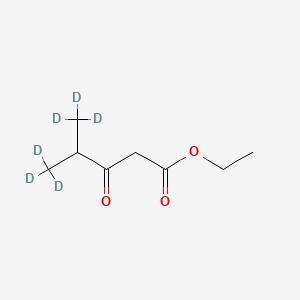
多非利特-d4
概述
描述
多非利特-d4 是多非利特的氘标记版本,多非利特是一种 III 类抗心律失常药。它主要用作科学研究中的内标,用于通过气相色谱法或液相色谱-质谱法定量多非利特。 多非利特本身用于维持易患心房颤动和扑动者的窦性心律 .
科学研究应用
多非利特-d4 广泛用于科学研究,用于:
药代动力学研究: 用作生物样品中多非利特定量分析的内标。
药物代谢: 有助于了解代谢途径以及氘标记对药物代谢的影响。
分析化学: 用于开发和验证检测和定量多非利特的分析方法
作用机制
多非利特-d4 与多非利特一样,通过选择性阻断延迟整流外向钾电流 (I_Kr) 的快速成分发挥作用。这种作用延长了心房组织的有效不应期,使其有效治疗心房颤动和扑动。 分子靶点包括心脏细胞中的钾通道,这些通道对于维持心脏动作电位至关重要 .
安全和危害
未来方向
Dofetilide has been used off-label to treat paroxysmal supraventricular tachycardias . Some investigators have studied the efficacy of Dofetilide in the treatment of life-threatening ventricular arrhythmias, although the drug is not approved for this indication . These areas could potentially represent future directions for the use of Dofetilide.
生化分析
Biochemical Properties
Dofetilide-d4 plays a crucial role in biochemical reactions. It is known to interact with various enzymes, proteins, and other biomolecules. The primary mechanism of action of Dofetilide-d4 involves selectively inhibiting the rapidly activating inward rectifying component of net delayed rectifier K+ current . This interaction significantly influences the biochemical reactions within the body .
Cellular Effects
Dofetilide-d4 exerts profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . Specifically, Dofetilide-d4 is known to prolong cardiac action potential duration , which can have significant implications for cellular function and health.
Molecular Mechanism
The molecular mechanism of Dofetilide-d4 is primarily associated with its ability to exert effects at the molecular level. It binds with biomolecules, inhibits or activates enzymes, and induces changes in gene expression . The mechanism of action of Dofetilide-d4 involves the blockade of the cardiac ion channel carrying the rapid component of the delayed rectifier potassium current, IKr .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Dofetilide-d4 change over time. Information regarding the product’s stability, degradation, and long-term effects on cellular function observed in in vitro or in vivo studies is crucial for understanding its overall impact .
Dosage Effects in Animal Models
The effects of Dofetilide-d4 vary with different dosages in animal models. Studies have shown that Dofetilide-d4 was given intravenously at doses of 10 (D10) and 80 (D80) mg/kg to dogs with AF induced either after 7 days of RAP at 400 bpm or in the presence of CHF induced by rapid ventricular pacing .
Metabolic Pathways
Dofetilide-d4 is involved in several metabolic pathways. It interacts with various enzymes or cofactors, and it can also influence metabolic flux or metabolite levels .
Transport and Distribution
Dofetilide-d4 is transported and distributed within cells and tissues. It interacts with transporters or binding proteins, influencing its localization or accumulation .
准备方法
合成路线和反应条件
多非利特-d4 的制备涉及将氘原子掺入多非利特分子中。一种方法包括对硝基苯乙胺盐酸盐和 4-(2-氯氧乙基)硝基苯的联合反应,然后进行甲基化以形成 N-[2-(4-硝基苯氧基)乙基]-4-硝基苯乙胺。 该中间体经过常规还原和甲磺酰化反应 .
工业生产方法
This compound 的工业生产类似于多非利特,但增加了引入氘的步骤。 该过程涉及多个合成、纯化和质量控制步骤,以确保氘原子的掺入和化合物的整体纯度 .
化学反应分析
反应类型
多非利特-d4 会发生各种化学反应,包括:
氧化: 涉及添加氧气或去除氢。
还原: 涉及添加氢或去除氧。
取代: 涉及用另一个原子或基团替换一个原子或基团。
常用试剂和条件
这些反应中常用的试剂包括氧化剂(如高锰酸钾)、还原剂(如氢化铝锂)和用于取代反应的各种亲核试剂。 条件因具体反应而异,但通常涉及受控温度和惰性气氛,以防止不必要的副反应 .
主要产物
从这些反应中形成的主要产物取决于所用试剂和条件。 例如,氧化可能产生亚砜或砜,而还原可能产生胺或醇 .
相似化合物的比较
类似化合物
胺碘酮: 另一种 III 类抗心律失常药,对多种离子通道具有更广泛的作用。
索他洛尔: 一种非选择性β受体阻滞剂,具有 III 类抗心律失常特性。
多奈达隆: 胺碘酮的衍生物,副作用更少,但具有类似的抗心律失常特性.
独特性
多非利特-d4 由于其氘标记而独一无二,这提供了增强的稳定性,并允许在分析研究中进行精确的定量分析。 与胺碘酮不同,它没有肺毒性或肝毒性,使其成为长期使用的更安全选择 .
属性
IUPAC Name |
N-[4-[2-[methyl-[1,1,2,2-tetradeuterio-2-[4-(methanesulfonamido)phenoxy]ethyl]amino]ethyl]phenyl]methanesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N3O5S2/c1-22(13-12-16-4-6-17(7-5-16)20-28(2,23)24)14-15-27-19-10-8-18(9-11-19)21-29(3,25)26/h4-11,20-21H,12-15H2,1-3H3/i14D2,15D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXTMWRCNAAVVAI-QZPARXMSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCC1=CC=C(C=C1)NS(=O)(=O)C)CCOC2=CC=C(C=C2)NS(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C([2H])([2H])OC1=CC=C(C=C1)NS(=O)(=O)C)N(C)CCC2=CC=C(C=C2)NS(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N3O5S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is Dofetilide D4 and why is it used in this research?
A1: Dofetilide D4 is a deuterated form of the drug Dofetilide. It serves as an internal standard in the ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method described in the study []. Using a deuterated internal standard helps compensate for the matrix effect, a common challenge in mass spectrometry analysis where other components in the sample can interfere with the detection of the target analyte.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Hexacyclo[4.4.0.0~2,5~.0~3,9~.0~4,8~.0~7,10~]decane-1-carbonyl chloride](/img/structure/B562807.png)
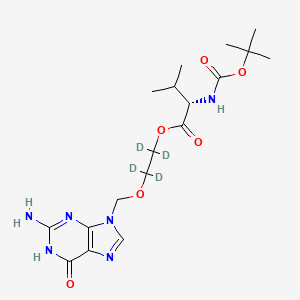
![1-(2-Benzyloxycarbonylamino-1-oxopropyl)octahydrocyclopenta[b]pyrrole-2-carboxylic Acid Benzyl Ester](/img/structure/B562810.png)

